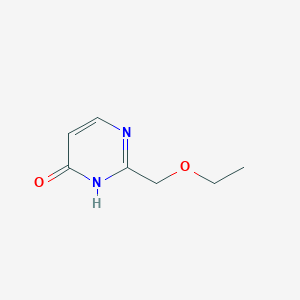

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

CAS No.:

Cat. No.: VC17833477

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2 |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 2-(ethoxymethyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C7H10N2O2/c1-2-11-5-6-8-4-3-7(10)9-6/h3-4H,2,5H2,1H3,(H,8,9,10) |

| Standard InChI Key | WQKBFZSMBVYILK-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1=NC=CC(=O)N1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(ethoxymethyl)-4-methyl-1H-pyrimidin-6-one, with a molecular formula of and a molecular weight of 168.19 g/mol . Its structure features a partially saturated pyrimidine ring, where positions 2 and 4 are substituted with ethoxymethyl (-CHOCHCH) and methyl (-CH) groups, respectively (Figure 1). The carbonyl group at position 6 and the NH moiety at position 1 contribute to its hydrogen-bonding capacity.

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 50.7 Ų |

| Molecular Weight | 168.19 g/mol |

Spectroscopic Characterization

-

IR Spectroscopy: Key absorption bands include stretches for the carbonyl group () and NH () .

-

NMR: Signals at (triplet, -OCHCH), (quartet, -OCH-), and (singlet, -CH) confirm substituent arrangement .

Synthesis Methodologies

Biginelli Reaction with Natural Catalysts

The compound is synthesized via a one-pot Biginelli reaction, which condenses an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea. Granite and quartz, as eco-friendly catalysts, enhance reaction efficiency under refluxing ethanol conditions :

Table 2: Yields of Selected DHPM Derivatives

| Entry | Aldehyde | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Granite | 64 |

| 2 | 4-Methoxybenzaldehyde | Quartz | 65 |

| 3 | 2-Furaldehyde | Granite | 66 |

Key advantages of this method include:

-

Reusability: Granite and quartz maintain catalytic activity over multiple cycles.

-

Solvent Compatibility: Ethanol serves as a green solvent, avoiding toxic alternatives.

Side Reactions and Byproducts

In reactions involving 3-benzyloxybenzaldehyde and acetylacetone, quartz catalyzes the formation of a triazinone byproduct (III) alongside the target DHPM (Io) . This highlights the importance of catalyst selection in minimizing undesired pathways.

Reactivity and Functionalization

Thione Derivatives

Replacing urea with thiourea in the Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-thione analogs. These thio derivatives exhibit enhanced nucleophilicity, enabling further transformations such as alkylation and cyclization . For example, treatment with chloroacetone generates thioether-linked hybrids (XIII), expanding structural diversity.

Oxidation and Reduction Pathways

-

Oxidation: The phenylthio group in related DHPMs oxidizes to sulfoxides or sulfones under mild conditions, altering electronic properties.

-

Reduction: Catalytic hydrogenation of the pyrimidinone ring yields tetrahydropyrimidine derivatives, which are valuable intermediates in alkaloid synthesis .

Biological and Industrial Applications

Antimicrobial Activity

Selected DHPM derivatives, including ethoxymethyl-substituted analogs, demonstrate moderate antimicrobial activity against Gram-positive bacteria and fungi . The ethoxymethyl group enhances membrane permeability, potentiating bioactivity.

Drug Discovery

The DHPM scaffold is a privileged structure in medicinal chemistry, forming the basis of calcium channel blockers (e.g., monastrol) and antiviral agents. Structural tunability allows for targeted modifications to optimize pharmacokinetic profiles .

Industrial Catalysis

Granite and quartz catalyzed syntheses align with green chemistry principles, offering scalable and cost-effective routes for industrial DHPM production. Their abundance and low toxicity make them superior to conventional acid catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume